2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H23Cl2N3O3S. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-amine
- **2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine
- **2-[4-(2-Fluorophenyl)piperazin-1-yl]ethan-1-amine
Uniqueness
What sets 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride apart is its specific sulfonyl group, which imparts unique chemical properties and biological activities. This makes it particularly valuable in research focused on sulfonamide chemistry and its applications .
Properties
Molecular Formula |
C13H23Cl2N3O3S |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H21N3O3S.2ClH/c1-19-12-2-4-13(5-3-12)20(17,18)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11,14H2,1H3;2*1H |
InChI Key |
JATVPHHAWLIFAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN.Cl.Cl |
Origin of Product |
United States |
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